molecular formula C11H13N3OS B039013 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 119003-37-1

3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B039013
CAS No.: 119003-37-1
M. Wt: 235.31 g/mol
InChI Key: WSQCQUQIQLFVKF-UHFFFAOYSA-N
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Description

3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound with the molecular formula C11H13N3OS and a molecular weight of 235.31 g/mol This compound is characterized by a thieno[2,3-b]pyridine core structure, which is a fused ring system containing both sulfur and nitrogen atoms

Scientific Research Applications

3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-4,5,6-trimethylpyridine with thiourea under acidic conditions to form the thieno[2,3-b]pyridine core. This intermediate is then further reacted with ammonia or an amine to introduce the amino group at the 3-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity starting materials and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines. Substitution reactions can lead to a wide range of substituted thieno[2,3-b]pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-cyano-4,5,6-trimethylthieno[2,3-b]pyridine: Similar in structure but with a cyano group instead of a carboxamide group.

    4,5,6-Trimethylthieno[2,3-b]pyridine-2-carboxamide: Lacks the amino group at the 3-position.

    3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxamide groups allows for diverse chemical reactivity and potential biological activity .

Properties

IUPAC Name

3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-4-5(2)7-8(12)9(10(13)15)16-11(7)14-6(4)3/h12H2,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQCQUQIQLFVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351279
Record name 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119003-37-1
Record name 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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